molecular formula C13H11ClN2OS B6279107 2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide CAS No. 917562-34-6

2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide

Katalognummer: B6279107
CAS-Nummer: 917562-34-6
Molekulargewicht: 278.76 g/mol
InChI-Schlüssel: GLDTTYASZNAWDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide” is a complex organic molecule that contains several functional groups. It has a naphtho[1,2-d][1,3]thiazol-2-yl group, which is a type of heterocyclic compound that contains a thiazole ring fused to a naphthalene ring . The compound also contains an acetamide group (CH3CONH2), which is derived from acetic acid by substitution of a hydroxyl group (-OH) with an amino group (-NH2). The presence of a chlorine atom at the 2-position indicates that this compound is a chlorinated derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused ring system of the naphtho[1,2-d][1,3]thiazol-2-yl group, the acetamide group, and the chlorine atom. The presence of these different functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the acetamide group could undergo hydrolysis to form acetic acid and an amine. The chlorine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could increase its solubility in polar solvents. The aromatic ring system could contribute to its stability and possibly its color .

Zukünftige Richtungen

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could explore the synthesis of this compound, its reactivity, its physical and chemical properties, and its potential biological activity .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide involves the reaction of 2-amino-4H,5H-naphtho[1,2-d][1,3]thiazole with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide.", "Starting Materials": [ { "name": "2-amino-4H,5H-naphtho[1,2-d][1,3]thiazole", "amount": "1 equivalent" }, { "name": "chloroacetyl chloride", "amount": "1.1 equivalents" }, { "name": "base (e.g. triethylamine)", "amount": "2 equivalents" }, { "name": "solvent (e.g. dichloromethane)", "amount": "as required" } ], "Reaction": [ { "step": "Add 2-amino-4H,5H-naphtho[1,2-d][1,3]thiazole to a flask containing a solvent.", "conditions": "Stirring at room temperature." }, { "step": "Add base to the flask.", "conditions": "Stirring at room temperature." }, { "step": "Add chloroacetyl chloride to the flask dropwise.", "conditions": "Stirring at room temperature." }, { "step": "Heat the reaction mixture to reflux.", "conditions": "Stirring at reflux temperature for 4-6 hours." }, { "step": "Cool the reaction mixture to room temperature.", "conditions": "Stirring at room temperature." }, { "step": "Filter the precipitated solid and wash with a solvent.", "conditions": "Stirring at room temperature." }, { "step": "Dry the solid under vacuum.", "conditions": "Stirring under vacuum." }, { "step": "Recrystallize the solid from a suitable solvent.", "conditions": "Stirring at room temperature." }, { "step": "Dry the final product under vacuum.", "conditions": "Stirring under vacuum." } ] }

CAS-Nummer

917562-34-6

Molekularformel

C13H11ClN2OS

Molekulargewicht

278.76 g/mol

IUPAC-Name

2-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide

InChI

InChI=1S/C13H11ClN2OS/c14-7-11(17)15-13-16-12-9-4-2-1-3-8(9)5-6-10(12)18-13/h1-4H,5-7H2,(H,15,16,17)

InChI-Schlüssel

GLDTTYASZNAWDG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.